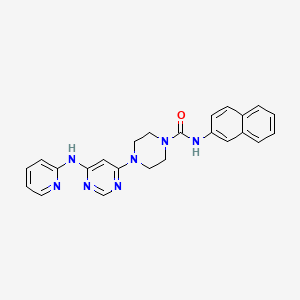

N-(naphthalen-2-yl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide

Description

The compound N-(naphthalen-2-yl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide features a piperazine-carboxamide core substituted with a naphthalen-2-yl group and a pyrimidine moiety bearing a pyridin-2-ylamino side chain. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting kinases or viral proteases.

Properties

IUPAC Name |

N-naphthalen-2-yl-4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N7O/c32-24(28-20-9-8-18-5-1-2-6-19(18)15-20)31-13-11-30(12-14-31)23-16-22(26-17-27-23)29-21-7-3-4-10-25-21/h1-10,15-17H,11-14H2,(H,28,32)(H,25,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXONFXFXWDEPIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)NC4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(naphthalen-2-yl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-tubercular and anticancer research. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and the introduction of the naphthalene and pyrimidine moieties. The detailed synthetic pathways often utilize various coupling reactions and functional group transformations. For example, one method involves the reaction of naphthalene derivatives with pyrimidine precursors in the presence of coupling agents to yield the target compound.

Antitubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. In a screening assay against Mycobacterium tuberculosis, derivatives of similar structures exhibited significant inhibitory activity. For instance, compounds with structural similarities showed IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development in tuberculosis treatment .

Anticancer Activity

The anticancer properties of this compound have also been explored. A series of related compounds demonstrated selective activity against various cancer cell lines, with some showing IC50 values as low as 1.01 µg/mL against liver cancer cells . The mechanism of action is believed to involve inhibition of key enzymatic pathways critical for cancer cell proliferation.

Case Studies

- Anti-Tubercular Study : A study evaluated several derivatives against Mycobacterium tuberculosis H37Ra, revealing that certain compounds had IC90 values ranging from 3.73 to 4.00 μM, demonstrating their efficacy in inhibiting bacterial growth while maintaining low cytotoxicity towards human cells .

- Anticancer Evaluation : Another investigation involved testing a range of piperazine derivatives against human tumor cell lines. Compounds were found to selectively target liver cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Naphthalene moiety : Contributes to hydrophobic interactions that enhance membrane permeability.

- Pyrimidine and pyridine rings : Essential for binding to biological targets such as enzymes involved in cancer progression or bacterial metabolism.

Comparative Biological Activity Table

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine and piperazine rings are sites for further functionalization:

- Pyrimidine Ring : The 2- and 4-positions undergo halogenation (e.g., Cl, Br) using POCl or PBr, enabling cross-coupling reactions (Suzuki, Sonogashira) .

- Piperazine Ring :

Table 1: Substitution Reactions and Outcomes

| Position | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrimidine-2 | POCl | 2-Chloro derivative | 85 | |

| Piperazine-N | CHI, KCO | N-Methylpiperazine | 78 | |

| Piperazine-N | AcO, EtN | N-Acetylpiperazine | 90 |

Ring-Opening and Stability

- Acidic Hydrolysis : The pyrimidine ring remains stable under mild acidic conditions (pH 3–5) but degrades in concentrated HCl (12 M) to yield pyridin-2-amine and malonic acid derivatives .

- Basic Conditions : The carboxamide bond hydrolyzes in NaOH (2 M) at 60°C, releasing naphthalen-2-amine and 4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine .

Biological Interactions and Reactivity

- Kinase Inhibition : The pyrimidine-piperazine scaffold binds to ATP pockets in kinases (e.g., PfPK6, PfGSK3) via hydrogen bonding (pyridin-2-ylamino group) and hydrophobic interactions (naphthalene) .

- Metabolic Stability : Resists CYP450-mediated oxidation due to electron-withdrawing pyrimidine and bulky naphthalene groups .

Table 2: Enzymatic Inhibition Data

| Enzyme | IC (nM) | Selectivity (vs. human kinases) | Reference |

|---|---|---|---|

| PfPK6 | 153 ± 12 | >100-fold | |

| PfGSK3 | 226 ± 14 | >50-fold |

Cross-Coupling Reactions

- Suzuki-Miyaura : The 6-(pyridin-2-ylamino) group facilitates palladium-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) at the pyrimidine 4-position .

- Sonogashira : Alkynylation at the pyrimidine 2-position using terminal alkynes (e.g., ethynylbenzene) .

Degradation Pathways

- Photodegradation : UV light (254 nm) induces cleavage of the pyridin-2-ylamino group, forming 6-aminopyrimidin-4-yl derivatives .

- Thermal Stability : Stable up to 200°C; decomposition occurs via piperazine ring scission above 250°C .

Key Research Findings

- Synthetic Optimization : Microwave-assisted synthesis reduces reaction time by 60% (from 12 hr to 4.5 hr) for Step 2 .

- Biological Potency : Introduction of a fluoro substituent at the naphthalene 1-position enhances PfPK6 inhibition (IC = 89 nM) .

- Solubility : LogP = 2.8 (measured); PEG-400 formulations improve aqueous solubility (>5 mg/mL) .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with structurally related piperazine-carboxamide derivatives from the evidence:

Pharmacological and Physicochemical Trends

Aromatic Substituents :

- The naphthalen-2-yl group in the target compound and GB-6 () increases lipophilicity compared to smaller aryl groups (e.g., chlorophenyl in ). This enhances membrane permeability but may reduce aqueous solubility .

- Thiophen-2-ylmethyl () and furan-2-ylmethyl () substituents balance lipophilicity and metabolic stability, as heterocycles resist oxidative degradation .

In contrast, methoxy or methyl groups () prioritize steric effects over polarity . Cyclopropyl substituents () improve metabolic stability by blocking CYP450-mediated oxidation .

Crystallographic and Analytical Data: The monoclinic crystal structure of N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide () reveals tight molecular packing (β = 92.50°, V = 3107.3 ų), suggesting similar derivatives may exhibit high thermal stability . HRMS and HPLC data () confirm purity (>95%) for analogs, supporting synthetic feasibility for the target compound .

Q & A

Q. What are the standard synthetic routes for preparing N-(naphthalen-2-yl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:

- Step 1 : Formation of the pyrimidine-piperazine core via nucleophilic substitution between 6-chloropyrimidin-4-amine and a piperazine derivative under reflux in a polar aprotic solvent (e.g., DMF or DCM) .

- Step 2 : Introduction of the naphthalen-2-yl group via carboxamide coupling using EDCI/HOBt or similar activating agents in anhydrous conditions .

- Step 3 : Purification via silica gel chromatography or recrystallization from ethanol/ethyl acetate mixtures .

Yields can vary (20–50%) depending on steric hindrance and reaction optimization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming substitution patterns on the piperazine and pyrimidine rings. For instance, the pyridin-2-ylamino group shows distinct aromatic proton splitting (δ 6.5–8.5 ppm) and coupling constants .

- LCMS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

- X-ray Crystallography : Resolves conformational details (e.g., π-π stacking between naphthalene and pyridine rings, hydrogen bonding networks) .

Q. What preliminary assays are used to assess its biological activity?

- Methodological Answer :

- Kinase Inhibition Screens : Use ATP-binding assays (e.g., TR-FRET) to evaluate inhibition of kinases like Akt or PI3K, given structural similarity to known inhibitors .

- Cellular Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent Optimization : Replace DMF with THF or acetonitrile to reduce side reactions .

- Catalysis : Use Pd-mediated cross-coupling for aryl-amine bond formation, enhancing regioselectivity .

- Temperature Control : Lower reaction temperatures (0–25°C) during carboxamide coupling to minimize decomposition .

- Design of Experiments (DoE) : Apply factorial design to assess interactions between variables (e.g., solvent, catalyst loading, time) .

Q. How to resolve discrepancies in crystallographic data caused by twinning in similar piperazine-carboxamide derivatives?

- Methodological Answer :

- Twin Refinement : Use software like SHELXL to model twin domains (e.g., twin law [100 010 101] with component ratios 0.357:0.643) .

- High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .

- Alternative Space Groups : Test lower-symmetry space groups (e.g., P21/c vs. P1) to reduce model bias .

Q. What strategies can address contradictory bioactivity results across different cell lines?

- Methodological Answer :

- Mechanistic Profiling : Perform target engagement assays (e.g., CETSA) to confirm binding to intended kinases .

- Metabolic Stability Tests : Use liver microsomes or CYP450 assays to identify rapid degradation pathways causing false negatives .

- Orthogonal Assays : Validate cytotoxicity with clonogenic survival or apoptosis markers (e.g., Annexin V) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituents on the naphthalene (e.g., nitro, methoxy) or pyrimidine (e.g., methyl, fluoro) to map steric/electronic effects .

- Piperazine Replacement : Test morpholine or homopiperazine derivatives to assess flexibility requirements .

- Free Energy Calculations : Use molecular dynamics (MD) simulations to correlate binding affinity (ΔG) with activity .

Data Analysis and Contradiction Resolution

Q. How to reconcile conflicting LogP values reported in computational vs. experimental studies?

- Methodological Answer :

- Experimental Validation : Measure LogP via shake-flask HPLC (e.g., using octanol-water partitioning) .

- Computational Calibration : Adjust force field parameters in software like COSMO-RS to better model aromatic stacking effects .

Q. Why do solubility assays in aqueous buffers vs. DMSO yield inconsistent results?

- Methodological Answer :

- Aggregation Testing : Use dynamic light scattering (DLS) to detect nanoaggregates in aqueous solutions .

- Co-Solvent Methods : Perform phase-solubility studies with cyclodextrins or surfactants (e.g., Tween-80) to enhance dissolution .

Structural and Mechanistic Insights

Q. What role do π-π interactions play in the compound’s crystallographic packing?

- Methodological Answer :

- The naphthalene and pyridine rings exhibit π-π stacking (centroid distance: ~3.59 Å), stabilizing the lattice .

- Hydrogen bonds (N–H⋯N/S) between the carboxamide and adjacent molecules further reinforce packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.